molecular formula C9H10ClNO3 B13098254 2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid

2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid

Cat. No.: B13098254
M. Wt: 215.63 g/mol
InChI Key: DKEWJMBABZVBBM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The methyl groups on the central carbon are expected to resonate as a singlet near δ 1.2–1.5 ppm , while the pyridine ring protons exhibit splitting patterns characteristic of aromatic systems. The deshielded proton adjacent to chlorine (C6–H) may appear as a doublet near δ 8.3–8.5 ppm .
  • ¹³C NMR : The carboxylic acid carbon resonates near δ 170–175 ppm , the quaternary carbon bonded to oxygen at δ 80–85 ppm , and the chlorinated pyridine carbons between δ 120–150 ppm .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • O–H stretch (carboxylic acid): Broad peak near 2500–3000 cm⁻¹
  • C=O stretch : Strong band at 1700–1720 cm⁻¹
  • C–O–C stretch (ether): 1100–1250 cm⁻¹
  • C–Cl stretch : 550–850 cm⁻¹

Mass Spectrometry (MS)

The molecular ion peak is observed at m/z 215.63 , with fragmentation pathways including:

  • Loss of COOH (44 Da), yielding a fragment at m/z 171.63
  • Cleavage of the C–O bond , generating a chloropyridinyloxy ion at m/z 128.5

Comparative Analysis with Structural Analogues

Comparison with 2-[(6-Chloropyridin-3-yl)oxy]acetic Acid

The shorter-chain analogue 2-[(6-chloropyridin-3-yl)oxy]acetic acid (C₇H₆ClNO₃, MW 187.58 g/mol) lacks the geminal methyl groups, reducing steric hindrance and increasing rotational freedom around the central carbon. This difference lowers its melting point by approximately 20°C compared to the target compound.

Comparison with Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate

Esterification of the carboxylic acid group (yielding C₁₁H₁₄ClNO₃) introduces an ethoxy moiety, shifting the IR carbonyl stretch to 1720–1740 cm⁻¹ and altering solubility profiles. The ester derivative’s logP value is 1.5 units higher than the acid, reflecting increased lipophilicity.

Comparison with 2-[(6-Chloropyridin-3-yl)methyl-ethylamino]-2-methyliminoacetic Acid

Replacing the ether oxygen with a methyl-ethylamino group (C₁₁H₁₄ClN₃O₂) introduces basicity (pKa ~8.5) and hydrogen-bonding capacity absent in the target compound. This substitution enhances interaction with biological targets but reduces thermal stability.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)oxy-2-methylpropanoic acid

InChI

InChI=1S/C9H10ClNO3/c1-9(2,8(12)13)14-6-3-4-7(10)11-5-6/h3-5H,1-2H3,(H,12,13)

InChI Key

DKEWJMBABZVBBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid typically involves the reaction of 6-chloropyridin-3-ol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 6-chloropyridin-3-ol attacks the bromine atom of 2-bromo-2-methylpropanoic acid, resulting in the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents/Aromatic System Key Functional Groups Reference
2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid 6-chloropyridin-3-yloxy Carboxylic acid, ether Target
Fenofibric acid 4-(4-chlorobenzoyl)phenoxy Carboxylic acid, ketone
2-[(6-Bromo-2-chloropyridin-3-yl)oxy]propanoic acid 6-bromo-2-chloropyridin-3-yloxy Carboxylic acid, ether
Bezafibrate 4-(2-(4-chlorobenzamido)ethyl)phenoxy Carboxylic acid, amide
Ciprofibrate degradant (Compound 13) 4-(2-carboxyethyl)phenoxy Carboxylic acid, alkyl chain

Key Observations :

  • Pyridine vs.
  • Halogen Effects : The bromo-chloro analog () exhibits increased molecular weight (280.50 g/mol vs. 215.64 g/mol) and higher logP (2.8 vs. ~2.0 estimated for the target compound), suggesting reduced aqueous solubility .
  • Ester vs. Acid Forms: Compounds like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate () serve as prodrugs, masking the carboxylic acid to improve oral bioavailability .

Physicochemical Properties

Data from crystallographic and computational studies highlight critical differences:

Property Target Compound 2-[(6-Bromo-2-chloro-3-pyridinyl)oxy]propanoic acid Fenofibric Acid
Molecular Formula C9H10ClNO3 C8H7BrClNO3 C17H15ClO5
Molecular Weight (g/mol) 215.64 280.50 334.75
logP (Predicted) ~2.0 2.8 3.5
Hydrogen Bond Donors 1 1 1
Rotatable Bonds 3 3 5
Topological Polar Surface Area 59.4 Ų 59.4 Ų 75.4 Ų

Insights :

  • Fenofibric acid’s larger TPSA (75.4 Ų) correlates with additional carbonyl groups, impacting bioavailability .

Biological Activity

2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a chloropyridine moiety linked to a methylpropanoic acid via an ether bond, which is significant for its biological activity. The synthesis typically involves the reaction of 6-chloropyridin-3-ol with 2-bromo-2-methylpropanoic acid under basic conditions, employing a nucleophilic substitution mechanism.

The biological activity of 2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The chloropyridine component can modulate enzyme activity or receptor interactions, potentially influencing various metabolic pathways. This interaction is crucial for its applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, particularly against certain bacterial strains. For instance, compounds with similar structures have been shown to inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection .
  • Anticancer Potential : There is ongoing investigation into the anticancer properties of this compound. Studies have indicated that derivatives of chloropyridine can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Antimicrobial Activity : A study evaluated several analogues of chloropyridine derivatives for their ability to impair the growth of C. trachomatis. The results showed selective inhibition without affecting host cell viability, highlighting the potential for developing targeted treatments for chlamydial infections .
  • Anticancer Research : Another study focused on the synthesis of chloropyridine-based compounds and their effects on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in specific cancer types, suggesting a promising avenue for further research in cancer therapeutics .

Comparative Analysis

To better understand the unique properties of 2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
2-((6-Chloropyridin-3-YL)oxy)acetic acidSimilar chloropyridine moietyAntimicrobial
2-((6-Chloropyridin-3-YL)oxy)propanoic acidPropanoic acid backboneAnticancer potential
2-(6-Chloropyridin-3-YL)acetic acidLacks methyl groupLowered potency compared to above

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